3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H11ClO4 It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities. The use of catalysts and advanced purification methods ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid or 3-(5-Chloro-2-methoxyphenyl)-2-carboxypropanoic acid.
Reduction: Formation of 3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanol.
Substitution: Formation of derivatives with substituted functional groups at the chloro position.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-3-phenylpropanoic acid
- N-(5-Chloro-2-hydroxyphenyl)-acetamide
- Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific structural features, such as the combination of a chloro-substituted methoxyphenyl group with a hydroxypropanoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI Key |
NUEWPAKLAXVFGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.